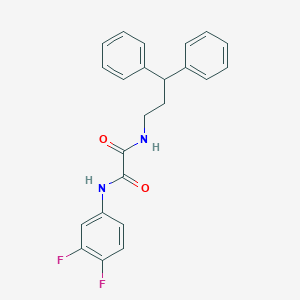

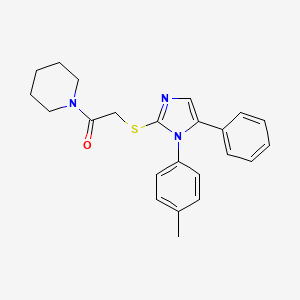

![molecular formula C16H15ClN4O3S2 B2514099 3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034553-64-3](/img/structure/B2514099.png)

3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. The structure suggests it is a tricyclic compound, combining elements of pyridopyrimidinone and piperidine, with a sulfonyl group attached to a chlorothiophene moiety. Such compounds are often of interest in medicinal chemistry due to their potential interactions with biological targets such as receptors or enzymes.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with simpler precursors. For example, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines involves the preparation of a core pyrimidine structure followed by the introduction of a sulfonyl group and further functionalization . Similarly, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine includes coupling reactions under pH control and subsequent substitution reactions . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings, which can influence the molecule's binding affinity and selectivity to biological targets. The presence of a sulfonyl group can enhance the molecule's ability to interact with hydrophilic regions of a receptor, while the chlorothiophene moiety could contribute to binding within hydrophobic pockets .

Chemical Reactions Analysis

Compounds with pyridopyrimidinone and piperidine structures can undergo various chemical reactions, including nucleophilic substitution, as seen in the preparation of substituted pyridopyrimidinones . The reactivity of chlorine atoms in such compounds can be exploited to introduce different substituents, which can significantly alter the biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of heteroatoms such as sulfur and chlorine can affect the compound's polarity, solubility, and stability. The tricyclic framework can also impact the compound's conformation and, consequently, its pharmacokinetic and pharmacodynamic properties. For instance, the synthesized tricyclic compounds in one study showed significant antibacterial and antifungal activities, suggesting that the compound may also possess similar properties .

Scientific Research Applications

Synthesis and Potential Applications

Heterocyclic Compound Synthesis : The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives showcases a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, and more. These derivatives are synthesized using simple and efficient methods, demonstrating the compound's versatility in generating potentially bioactive molecules (Bassyouni & Fathalla, 2013).

Antiproliferative Activity : Research into the antiproliferative effects of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines has highlighted the potential of these compounds as anticancer agents. This indicates a promising avenue for the compound , suggesting it could be modified to enhance its antiproliferative properties (Mallesha et al., 2012).

Antimicrobial Studies : New pyridine derivatives have been synthesized and shown considerable antibacterial activity, pointing towards the compound's potential use in developing new antimicrobial agents. This indicates the broader applicability of the compound for designing drugs with specific antimicrobial properties (Patel & Agravat, 2009).

Anti-angiogenic and DNA Cleavage Activities : Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit in vivo angiogenesis and their DNA cleavage capabilities. Such studies underscore the potential therapeutic applications of these compounds in cancer treatment through anti-angiogenic pathways and interaction with DNA (Kambappa et al., 2017).

properties

IUPAC Name |

3-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O3S2/c17-13-3-4-14(25-13)26(23,24)20-8-5-11(6-9-20)21-10-19-15-12(16(21)22)2-1-7-18-15/h1-4,7,10-11H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKKNNYCPWDJLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)S(=O)(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate](/img/structure/B2514026.png)

![2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2514028.png)

![N-cyclopentyl-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2514029.png)

![6-Benzyl-1-ethyl-3-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2514031.png)

![Tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate](/img/structure/B2514032.png)

![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2514034.png)

![(E)-3-(furan-2-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2514038.png)